2-(azepan-1-yl)-N-(2,5-dimethylphenyl)acetamide is an organic compound classified as an amide. It features a unique structure that includes an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a dimethylphenyl group attached to an acetamide moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under the IUPAC name 2-(azepan-1-yl)-N-(2,5-dimethylphenyl)acetamide, with the molecular formula and a molecular weight of approximately 260.37 g/mol. It is classified within the broader category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The synthesis of 2-(azepan-1-yl)-N-(2,5-dimethylphenyl)acetamide typically involves a multi-step process:
The reaction conditions are crucial; they generally require low temperatures to minimize side reactions and ensure a high yield of the desired compound. In industrial settings, automated systems are often employed to monitor parameters like temperature and pressure for optimal production efficiency.
The molecular structure of 2-(azepan-1-yl)-N-(2,5-dimethylphenyl)acetamide can be represented by its InChI key and SMILES notation:
InChI=1S/C16H24N2O/c1-13-7-8-14(2)15(11-13)17-16(19)12-18-9-5-3-4-6-10-18/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,17,19)
CC1=CC(=C(C=C1)C)NC(=O)CN2CCCCCC2
This structure highlights the azepane ring's integration with the acetamide functionality and the dimethylphenyl group, contributing to its distinct chemical properties.
2-(azepan-1-yl)-N-(2,5-dimethylphenyl)acetamide can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed:
These reactions can lead to diverse derivatives that may have different biological activities or applications.
The mechanism of action for 2-(azepan-1-yl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may exert effects by binding to enzymes or receptors, modulating their activity in pathways critical for various physiological processes. Ongoing research aims to elucidate these interactions further and determine their implications for therapeutic applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 260.37 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
The chemical properties include stability under various conditions and reactivity towards electrophiles and nucleophiles. The presence of both nitrogen atoms in the azepane ring and the amide group allows for diverse reactivity patterns that are useful in synthetic chemistry.
The potential applications of 2-(azepan-1-yl)-N-(2,5-dimethylphenyl)acetamide span several fields:
CAS No.:
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2